molecular formula C8H6BrFO3S B2702087 Methyl 4-(2-bromoacetyl)-3-fluorothiophene-2-carboxylate CAS No. 1821027-57-9

Methyl 4-(2-bromoacetyl)-3-fluorothiophene-2-carboxylate

Cat. No.: B2702087
CAS No.: 1821027-57-9
M. Wt: 281.1
InChI Key: JBGRTETYVNLQEW-UHFFFAOYSA-N
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Description

“Methyl 4-(2-bromoacetyl)-3-fluorothiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with a fluorine atom at the 3-position and a carboxylate group at the 2-position. The carboxylate group is further substituted with a bromoacetyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromoacetyl group and the fluorine atom would likely have significant effects on the compound’s overall structure and properties .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The bromoacetyl group, for example, is a good leaving group and could be replaced by other groups in a nucleophilic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromoacetyl group and the fluorine atom could affect its polarity, solubility, and reactivity .

Scientific Research Applications

Fluorescence Sensing and Chromatography

Some compounds with bromoacetyl and fluorothiophene groups have been studied for their applications in fluorescence sensing and high-performance liquid chromatography (HPLC). For example, fluorogenic reagents have been developed for the determination of carboxylic acids in HPLC, aiming at sub-femtomole level detection, indicating potential for high sensitivity applications in analytical chemistry (Yamaguchi et al., 1985).

Antipathogenic and Antibacterial Activities

Thiourea derivatives, including those with bromo and fluoro substituents, have been synthesized and evaluated for their interaction with bacterial cells, demonstrating significant anti-pathogenic activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011). This suggests potential applications in developing novel antimicrobial agents.

Photophysical Properties and Molecular Probes

Compounds structurally related to Methyl 4-(2-bromoacetyl)-3-fluorothiophene-2-carboxylate, such as those containing thiophene moieties, have been explored for their unique and desirable optical properties. These properties make them suitable candidates for fluorescent probes in aqueous systems, with applications spanning from biological imaging to environmental sensing (Park et al., 2015).

Drug Development and Molecular Interactions

Research on substituted thiophene derivatives has also highlighted their potential in drug development, particularly as inhibitors of specific proteins or channels, indicating the broader applicability of thiophene-based compounds in therapeutic agent design (Truong et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, its mechanism of action would involve how it interacts with biological molecules in the body .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The bromoacetyl group, in particular, could potentially make this compound hazardous, as bromoacetyl compounds can be irritants or corrosives .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and potential applications. It could be of interest in medicinal chemistry, materials science, or other areas of research .

Properties

IUPAC Name

methyl 4-(2-bromoacetyl)-3-fluorothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3S/c1-13-8(12)7-6(10)4(3-14-7)5(11)2-9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGRTETYVNLQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)C(=O)CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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